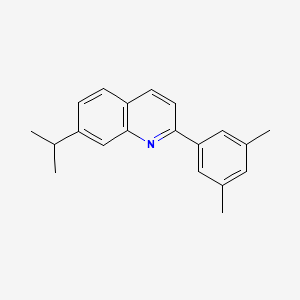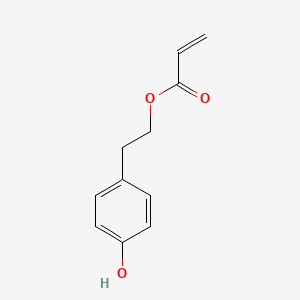
4-Hydroxyphenethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenethyl acrylate is an organic compound that belongs to the class of phenethyl acrylates It is characterized by the presence of a hydroxy group attached to the phenyl ring and an acrylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl alcohol with acrylic acid or its derivatives. One common method includes the reaction of 4-hydroxyphenethyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyphenethyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of 4-acetoxyphenethyl acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Acetoxyphenethyl acrylate.
Reduction: 4-Hydroxyphenethyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
4-Hydroxyphenethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Biology: The compound has been studied for its potential as a bioactive molecule with antioxidant properties.
Medicine: Research has explored its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of adhesives, sealants, and other materials that require specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenethyl acrylate in biological systems involves its interaction with cellular components. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The acrylate group can undergo polymerization, leading to the formation of cross-linked networks that can encapsulate drugs or other bioactive molecules, facilitating controlled release.
Comparaison Avec Des Composés Similaires
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenethyl structure but lacks the acrylate group.
Phenethyl acrylate: Lacks the hydroxy group on the phenyl ring.
4-Acetoxyphenethyl acrylate: Contains an acetoxy group instead of a hydroxy group.
Uniqueness: 4-Hydroxyphenethyl acrylate is unique due to the presence of both a hydroxy group and an acrylate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-11(13)14-8-7-9-3-5-10(12)6-4-9/h2-6,12H,1,7-8H2 |
Clé InChI |
YSUGIEHWIVGUDE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


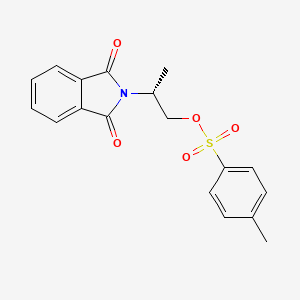
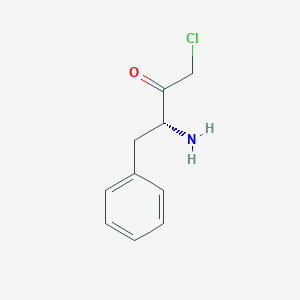
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)

![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
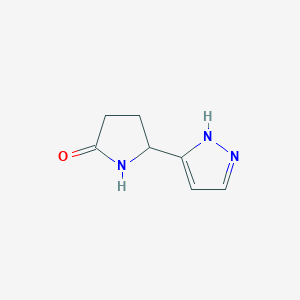




![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)


